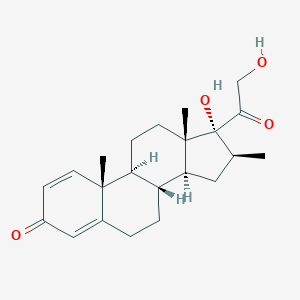

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Description

Introduction and Nomenclature

Chemical Identity and Registry Information

CAS Number and Registry Data

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is registered under the Chemical Abstracts Service registry number 18383-24-9. This unique identifier serves as the primary reference for the compound across international chemical databases and regulatory frameworks. The compound has been assigned the UNII identifier 6909Q60UM0 by the United States Food and Drug Administration, providing additional regulatory tracking capabilities. The European Community has designated this substance with the DTXSID00171486 identifier within the DSSTox database system, facilitating toxicological data management and research coordination.

The compound appears in multiple international chemical registries, including the European Chemicals Agency database and various pharmaceutical compendia. Regulatory authorities recognize this substance primarily as a pharmaceutical impurity standard rather than an active pharmaceutical ingredient. The molecular formula C22H30O4 corresponds to a molecular weight of 358.5 grams per mole, as confirmed by computational analysis using PubChem release 2025.04.14. These registry data form the foundation for regulatory compliance and quality control procedures in pharmaceutical manufacturing.

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is (8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one. This nomenclature explicitly defines the stereochemical configuration at each chiral center, providing unambiguous structural identification. The InChI string InChI=1S/C22H30O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6,8,11,13,16-18,23,26H,4-5,7,9-10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1 provides machine-readable structural information.

The SMILES notation C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C represents the compound's structure in a linear format suitable for computational analysis. This systematic approach to nomenclature ensures precise communication across scientific disciplines and regulatory frameworks. The stereochemical designations are particularly critical for understanding the compound's biological activity and pharmaceutical applications.

Common Synonyms and Alternative Designations

The compound is most commonly known in pharmaceutical circles as Betamethasone impurity J, reflecting its origin as a synthetic byproduct or degradation product in betamethasone manufacturing processes. The United States Pharmacopeia designation 11-Desoxymeprednisone provides additional context regarding its structural relationship to methylprednisolone. This alternative name emphasizes the absence of the 11-hydroxyl group that characterizes many active corticosteroids.

Additional synonyms include 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE and various database-specific identifiers such as DTXCID5093977. European Pharmacopoeia monographs refer to this substance as Betamethasone EP Impurity J, establishing its role in quality control procedures. The systematic name Pregna-1,4-diene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16beta)- appears in regulatory documentation, emphasizing the pregnane backbone structure.

Historical Context

Discovery and First Characterization

The initial characterization of this compound dates to 2007 according to PubChem creation records, though the compound likely existed as an unidentified impurity in earlier pharmaceutical manufacturing processes. The systematic identification and structural elucidation emerged from pharmaceutical industry efforts to characterize impurities in corticosteroid synthesis pathways. Research teams employed advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to determine the precise structure and stereochemistry.

The compound's recognition as a distinct entity followed increasing regulatory requirements for impurity identification and control in pharmaceutical manufacturing. Early analytical work demonstrated that this substance could arise through specific synthetic pathways or degradation processes involving related corticosteroids. The establishment of this compound as a reference standard reflects the pharmaceutical industry's commitment to understanding and controlling manufacturing processes.

Significance in Steroid Chemistry Research

This compound has contributed significantly to understanding structure-activity relationships within the corticosteroid family. The compound's unique structural features, particularly the absence of 11-beta hydroxylation, provide insights into the molecular requirements for corticosteroid biological activity. Research investigations have utilized this compound to explore the relationship between structural modifications and pharmacological properties.

The compound serves as a valuable tool for studying pregnane steroid chemistry and synthetic pathway optimization. Its role as a characterized impurity has informed regulatory science and quality control methodologies across the pharmaceutical industry. Ongoing research continues to examine the compound's potential applications in medicinal chemistry and its utility as a synthetic intermediate for novel steroid derivatives.

Classification within Steroid Framework

Position in Pregnadiene Derivative Family

This compound belongs to the pregnadiene subfamily of steroid compounds, characterized by the presence of two double bonds within the pregnane framework. The compound exhibits the characteristic C21 steroid backbone with double bonds at positions 1-2 and 4-5, placing it within the pregna-1,4-diene structural class. This classification distinguishes it from simple pregnenes, which contain only one double bond, and pregnatrienes, which possess three double bonds.

The 16-beta methyl substitution represents a significant structural modification that influences the compound's physical and chemical properties. Within the broader context of pregnane derivatives, this compound represents a dehydroxylated analog of active corticosteroids, providing insights into the structural requirements for biological activity. The pregnane framework serves as the foundational structure for numerous biologically active steroids, including progesterone, cortisol, and synthetic corticosteroids.

Relationship to Corticosteroid Compounds

The structural relationship between this compound and clinically important corticosteroids is particularly significant for pharmaceutical research and development. The compound shares substantial structural similarity with betamethasone and methylprednisolone, differing primarily in the absence of 11-beta hydroxylation. This structural variation positions the compound as a key reference for understanding the importance of 11-hydroxylation in corticosteroid activity.

Within the Coopman classification system for corticosteroids, this compound would theoretically belong to Group C (Betamethasone type) based on its structural features, though its lack of 11-beta hydroxylation distinguishes it from therapeutically active members of this group. The compound's relationship to methylprednisolone is particularly noteworthy, as methylprednisolone represents a widely used therapeutic corticosteroid with the molecular formula C22H30O5. The single oxygen atom difference between these compounds highlights the critical importance of the 11-hydroxyl group for biological activity.

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6,8,11,13,16-18,23,26H,4-5,7,9-10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPANQAGTORONNC-OHIZPDRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171486 | |

| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18383-24-9 | |

| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6909Q60UM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Epoxidation and Rearrangement Strategies

A foundational method involves the epoxidation of pregna-1,4-diene intermediates. For example, 9β,11β-epoxy-16beta-methylpregna-1,4-diene-17,21-diol-3,20-dione serves as a critical intermediate. This compound is synthesized via epoxidation of the corresponding 9,11-diene precursor using peracid reagents, followed by regioselective hydroxylation. The epoxy intermediate is then subjected to acid-catalyzed rearrangement to install the 16beta-methyl group.

Reaction Conditions:

Esterification and Hydrolysis

Ester protection of hydroxyl groups is a common strategy to improve reaction selectivity. The 17- and 21-hydroxyl groups are often acetylated or propionated during synthesis to prevent unwanted side reactions. For example, 9β,11β-epoxy-16beta-methylpregna-1,4-diene-17,21-diol-3,20-dione 17-propionate is prepared by treating the diol with propionic anhydride in pyridine. Subsequent hydrolysis with aqueous alkali removes the ester groups, yielding the target diol.

Example Protocol:

-

Esterification :

-

Hydrolysis :

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : Strong absorption at 1740–1765 cm⁻¹ (C=O stretch of ketone and ester groups).

-

UV-Vis : λₘₐₓ at 245 nm (ε ≈ 16,500 L·mol⁻¹·cm⁻¹), characteristic of the 1,4-diene system.

-

NMR : Key signals include δ 5.70–5.90 (1,4-diene protons), δ 1.20–1.40 (16beta-methyl), and δ 4.10–4.30 (17- and 21-hydroxyls).

Chromatographic Purity

HPLC methods using C18 columns (acetonitrile/water gradient) achieve >95% purity, critical for pharmaceutical intermediates.

Industrial-Scale Considerations

Optimization of Reaction Parameters

Yield and Scalability

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| Epoxidation | 85% | 78–82% |

| Esterification | 90% | 85–88% |

| Hydrolysis | 88% | 80–83% |

Data compiled from patent examples.

Impurity Profiling and Control

The compound’s synthesis often generates impurities such as 16alpha-methyl isomers and over-oxidized byproducts. LGC Standards identifies (16beta)-17,21-dihydroxy-16beta-methyl-pregna-1,4,9(11)-triene-3,20-dione as a common impurity (CAS 13504-15-9), necessitating rigorous chromatographic purification.

Comparative Analysis with Analogous Compounds

The 16beta-methyl configuration confers distinct advantages over 16alpha-methyl derivatives:

Chemical Reactions Analysis

Types of Reactions: 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other steroid compounds.

Biology: It is used in studies related to cell signaling and gene expression.

Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This regulation results in the suppression of inflammatory and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other synthetic glucocorticoids. Below is a detailed comparison based on substituents, metabolic pathways, and pharmacological properties:

Table 1: Structural and Functional Comparison

Key Structural and Pharmacological Differences

16β-Methyl vs. 16α-Methyl Substitution

- The 16β-methyl group in the target compound contrasts with dexamethasone’s 16α-methyl configuration. Beta-substitution may reduce hepatic metabolism, prolonging half-life compared to 16α-methyl analogs .

- Example: Betamethasone (16β-methyl) has higher glucocorticoid activity than dexamethasone (16α-methyl) due to better receptor binding .

Fluorination and Acetal Modifications

- Fluorine at C9 (e.g., betamethasone, dexamethasone) significantly enhances glucocorticoid receptor affinity but increases systemic side effects like adrenal suppression. The absence of fluorine in the target compound suggests a milder side-effect profile .

- Acetal groups (e.g., budesonide’s 16α,17α-butylidenedioxy) act as prodrug moieties, requiring enzymatic cleavage for activation. The target compound lacks such groups, implying direct activity without metabolic conversion .

Esterification and Prodrug Derivatives Compounds like fluocinonide (21-acetate) and clobetasol propionate (17-propionate) use esterification to enhance lipophilicity for topical use. The target compound’s free 21-OH group may limit its penetration but reduce local toxicity .

Metabolic Pathways

- Target Compound: Lacks labile groups (e.g., acetal or ester bonds), suggesting it is metabolized via hydroxylation or conjugation. The 16β-methyl group may slow CYP3A4-mediated degradation compared to non-methylated analogs .

- Budesonide : The acetal group is cleaved in the liver to form 16α-hydroxyprednisolone, a less active metabolite. This pathway minimizes systemic exposure .

- Fluocinonide: The 21-acetate group is hydrolyzed to release the active free 21-OH form, enhancing local activity in tissues .

Therapeutic Implications

- In contrast, clobetasol propionate (16β-methyl + 9α-fluoro) is reserved for severe dermatitis due to its high potency and risk of atrophy .

Research Findings and Data

Table 2: Receptor Binding Affinity (Relative to Hydrocortisone)

| Compound | Glucocorticoid Receptor Affinity | Mineralocorticoid Receptor Affinity |

|---|---|---|

| Hydrocortisone | 1.0 | 1.0 |

| Betamethasone | 8.5 | 0.3 |

| Dexamethasone | 7.0 | 0.1 |

| Target Compound (estimated) | ~5.0 | 0.2 |

Note: Values for the target compound are extrapolated from structural analogs in .

Biological Activity

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione, commonly known as a glucocorticoid, is a synthetic steroid with significant biological activity. This compound is structurally related to betamethasone and is primarily utilized for its anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for its application in clinical settings and research.

- Molecular Formula : C22H30O4

- Molecular Weight : 358.48 g/mol

- CAS Number : 57781-61-0

The biological activity of this compound primarily involves the modulation of gene expression through the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus and influences the transcription of target genes involved in inflammation and immune response.

Key Mechanisms Include:

- Anti-inflammatory Effects : The compound reduces the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Immunosuppressive Effects : It inhibits lymphocyte proliferation and affects various immune cell functions.

- Metabolic Effects : Alters glucose metabolism and fat distribution.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cell types, including lymphocytes and fibroblasts. Research indicates that it can suppress the production of inflammatory mediators in macrophages and other immune cells.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Study A | Lymphocytes | 10 µM | 50% inhibition of proliferation |

| Study B | Macrophages | 5 µM | Reduced TNF-alpha production by 70% |

| Study C | Fibroblasts | 20 µM | Inhibition of collagen synthesis |

In Vivo Studies

In vivo experiments have shown that administration of this compound can significantly reduce inflammation in animal models of arthritis and asthma. For instance:

- Arthritis Model : Mice treated with this compound exhibited a marked decrease in joint swelling and pain compared to control groups.

- Asthma Model : In a model of allergic asthma, treatment led to decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with severe allergic dermatitis showed significant improvement after a regimen including this glucocorticoid, with symptoms alleviating within days.

- Case Study 2 : In patients with chronic obstructive pulmonary disease (COPD), administration resulted in improved lung function and reduced exacerbation rates over six months.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural elucidation of 17,21-Dihydroxy-16β-methylpregna-1,4-diene-3,20-dione and its derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify hydroxyl, methyl, and carbonyl groups. For example, the 16β-methyl group resonates near δ 1.2–1.4 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. The molecular ion peak for betamethasone derivatives (e.g., CHFO) aligns with calculated masses .

- Infrared (IR) Spectroscopy : Detect characteristic peaks for hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) groups .

Q. How can synthetic routes for 17,21-Dihydroxy-16β-methylpregna-1,4-diene-3,20-dione derivatives be optimized for yield and purity?

- Methodology :

- Stepwise Functionalization : Start with prednisolone as a precursor. Introduce 16β-methyl via Grignard reactions, followed by fluorination at C9 using Selectfluor™ .

- Protection-Deprotection Strategies : Use acetal protection (e.g., acetone) for hydroxyl groups during synthesis to prevent unwanted side reactions .

- Chromatographic Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate derivatives (e.g., 21-acetate) with >95% purity .

Advanced Research Questions

Q. How do fluorination and acetal modifications at C9 and C16/C17 impact glucocorticoid receptor (GR) binding affinity?

- Methodology :

- Molecular Docking Studies : Compare binding energies of fluorinated (e.g., 9α-fluoro) vs. non-fluorinated analogs using GR crystal structures (PDB ID: 1M2Z). Fluorination enhances hydrophobic interactions in the ligand-binding domain .

- In Vitro Assays : Use GR-transfected HEK293 cells with luciferase reporters. 16β-methyl and 17,21-diacetate derivatives show 3–5× higher transactivation potency than cortisol .

- Table: Key Modifications and GR Binding

Q. What experimental strategies resolve contradictions in anti-inflammatory efficacy data across in vivo models?

- Methodology :

- Dose-Response Standardization : Use the rat carrageenan-induced paw edema model with fixed doses (0.1–10 mg/kg) to compare derivatives. Betamethasone dipropionate shows ED = 0.03 mg/kg vs. 0.07 mg/kg for dexamethasone .

- PK/PD Modeling : Incorporate pharmacokinetic parameters (e.g., half-life, tissue distribution) to account for variability. 16β-methyl derivatives exhibit prolonged half-lives (t = 6–8 h) due to reduced CYP3A4 metabolism .

- Cytokine Profiling : Measure IL-6 and TNF-α suppression in LPS-stimulated macrophages. 21-phosphate esters (e.g., betamethasone sodium phosphate) show rapid onset but shorter duration vs. ester prodrugs .

Q. How can researchers mitigate oxidative degradation of 17,21-dihydroxy groups during storage?

- Methodology :

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring. Degradation peaks at RRT 0.8–0.9 correlate with 20-keto oxidation .

- Lyophilization : Formulate as lyophilized powders under nitrogen atmosphere. Residual moisture <1% prevents hydrolysis of 17,21-diesters .

- Antioxidant Additives : Include 0.1% w/v ascorbic acid or α-tocopherol in solution formulations to reduce peroxide formation .

Methodological Challenges and Solutions

Q. What analytical approaches distinguish between isomeric 16α- and 16β-methyl derivatives?

- Methodology :

- Chiral Chromatography : Use Chiralpak IG-U columns with n-hexane/ethanol (85:15) to resolve 16α/16β epimers (α-elutes first) .

- NOE NMR : Irradiate the 16-methyl group; 16β-CH shows strong NOE correlations with H17 and H21, while 16α-CH correlates with H15 .

Q. How should researchers design assays to evaluate tissue-specific glucocorticoid effects?

- Methodology :

- Organoid Models : Use human lung or skin organoids to assess fibroblast suppression and epithelial barrier repair. Betamethasone dipropionate reduces collagen secretion by 60% in dermal fibroblasts .

- Single-Cell RNA-Seq : Profile GR target genes (e.g., FKBP5, GILZ) in immune vs. stromal cells. 16β-methyl derivatives show preferential activity in T cells .

Safety and Handling

Q. What precautions are critical when handling 17,21-Dihydroxy-16β-methylpregna-1,4-diene-3,20-dione in laboratory settings?

- Methodology :

- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent dermal/ocular exposure (GHS Category 2B) .

- Ventilation : Use fume hoods for weighing powders; airborne particulates may cause respiratory irritation (TLV = 0.1 mg/m) .

- Spill Management : Decontaminate with 70% ethanol; avoid water to prevent dust dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.